4-(N,N-diethylsulfamoyl)-N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(N,N-diethylsulfamoyl)-N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)benzamide, also known as DAPT, is a small molecule inhibitor that is widely used in scientific research. This compound has been shown to have a variety of effects on cellular processes and has been used to study a wide range of biological systems.
Scientific Research Applications
Carbonic Anhydrase Inhibition :
- A study by Supuran et al. (2013) demonstrated that certain aromatic sulfonamides, including compounds similar to the one , exhibited significant inhibitory activity against several carbonic anhydrase (CA) isoenzymes. This suggests potential applications in areas where CA inhibition is beneficial, such as in treating certain medical conditions.
Neurological Research :
- In neurological research, Kepe et al. (2006) utilized a compound structurally related to 4-(N,N-diethylsulfamoyl)-N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)benzamide to study serotonin receptors in the brains of Alzheimer's disease patients. This illustrates the compound's potential in exploring neurological pathways and disorders.
Fluorescent Probing in Biological Systems :
- A 2020 study by Lee et al. involved the development of a fluorescent probe based on a structure similar to the compound . This probe was used for detecting hydrogen sulfide in serum, highlighting its utility in sensitive biological detections and analytical chemistry.
Histone Deacetylase Inhibition for Cancer Therapy :
- Zhou et al. (2008) described the design and evaluation of a compound with similarities to the one as a histone deacetylase (HDAC) inhibitor. This indicates a potential application in cancer therapy, as HDAC inhibitors are known to have antitumor activities.
Pharmacological Activities :
- A study on dopamine antagonistic activity by Van Wijngaarden et al. (1987) utilized analogues of the compound. This suggests its relevance in studying pharmacological properties, especially in the context of neuropsychiatric disorders.
Catalytic and Biological Potentials :
- The synthesis of metal complexes with a related compound was investigated by Orie et al. (2021). This research points towards its potential use in enhancing the biological and catalytic capabilities of certain ligands, relevant in pharmaceutical and chemical industries.
Mechanism of Action
Target of Action
Similar benzamide and picolinamide-derived compounds have been found to target the fungal lipid-transfer protein sec14 .
Biochemical Pathways
Related benzamide compounds have been found to affect the lipid-transfer process in fungi .
Pharmacokinetics
Related compounds with fluorophenyl groups have been found to exhibit non-linear oral pharmacokinetics in humans .
Result of Action
Related benzamide compounds have been found to exhibit antifungal properties .
properties
IUPAC Name |
4-(diethylsulfamoyl)-N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN3O4S/c1-3-24(4-2)30(28,29)19-11-5-15(6-12-19)21(27)23-17-13-20(26)25(14-17)18-9-7-16(22)8-10-18/h5-12,17H,3-4,13-14H2,1-2H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVKVUFKNLCATRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(N,N-diethylsulfamoyl)-N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)benzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.